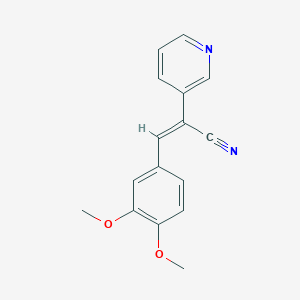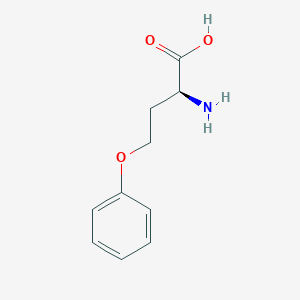
(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile
Overview
Description
It inhibits the autophosphorylation reaction of the epidermal growth factor receptor with an IC50 value of 4 micromolar . This compound is primarily used in scientific research to study the inhibition of cancer cell proliferation and other related cellular processes.
Mechanism of Action
Target of Action
RG-13022, also known as (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile, is primarily a tyrosine kinase inhibitor . Its primary target is the Epidermal Growth Factor Receptor (EGFR) , a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
RG-13022 inhibits the autophosphorylation reaction of the EGFR . This inhibition occurs with an IC50 value of 4 μM, indicating a potent interaction with its target . By inhibiting the autophosphorylation of EGFR, RG-13022 effectively suppresses the activation of this receptor and subsequently the downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by RG-13022 is the EGFR signaling pathway . This pathway is crucial for many cellular processes, including cell growth and proliferation . By inhibiting EGFR, RG-13022 can suppress these processes, potentially leading to a decrease in cancer cell proliferation .
Result of Action
RG-13022 has been shown to suppress EGF-stimulated cancer cell proliferation . It inhibits colony formation and DNA synthesis in HER 14 cells, which were stimulated by EGF . Moreover, RG-13022 suppresses tumor growth in nude mice and increases their lifespan .
Biochemical Analysis
Biochemical Properties
This compound acts as a protein tyrosine kinase (PTK) blocker . It preferentially inhibits the epidermal growth factor (EGF) receptor kinase, thereby blocking EGF-dependent cell proliferation . The concentration required to inhibit phosphorylation of isolated human epidermal growth factor tyrosine kinase receptor by 50% is 700nM .
Cellular Effects
The inhibition of the EGF receptor kinase by (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile leads to a blockage of EGF-dependent cell proliferation . This suggests that the compound could have significant effects on cellular processes, particularly those involving cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the EGF receptor kinase . By inhibiting this enzyme, the compound prevents the phosphorylation events necessary for EGF-dependent cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG-13022 involves the preparation of a non-phenolic tyrphostin analog. The compound is synthesized through a series of chemical reactions that include the formation of a pyridineacetonitrile structure. The key steps involve the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-acetonitrile under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of RG-13022 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is produced in solid form and is often stored at room temperature. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, making it suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
RG-13022 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: RG-13022 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of RG-13022 with modified functional groups. These derivatives are often used to study the structure-activity relationship and to develop more potent inhibitors .
Scientific Research Applications
RG-13022 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of tyrosine kinases and the development of new kinase inhibitors.
Biology: Employed in cell biology research to investigate the role of epidermal growth factor receptor in cell proliferation and signaling pathways.
Medicine: Utilized in cancer research to study the inhibition of cancer cell growth and to develop potential therapeutic agents.
Industry: Applied in the development of new drugs and therapeutic agents targeting tyrosine kinases
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG30: Another tyrosine kinase inhibitor that targets the epidermal growth factor receptor.
Rociletinib: An irreversible inhibitor of the epidermal growth factor receptor with potential antineoplastic activity.
Icotinib: A quinazoline-based inhibitor of the epidermal growth factor receptor.
Uniqueness of RG-13022
RG-13022 is unique due to its specific inhibition of the autophosphorylation reaction of the epidermal growth factor receptor with a relatively low IC50 value. This makes it a potent inhibitor for studying the role of the epidermal growth factor receptor in various cellular processes. Additionally, its non-phenolic structure reduces antioxidant activity, making it more suitable for certain research applications .
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZNJVTHYFQJI-RIYZIHGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136831-48-6, 149286-90-8 | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG 13022 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)






![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)

